molecular formula C11H4Cl3N3O4 B14357422 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 93641-32-8

2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No.: B14357422
CAS No.: 93641-32-8
M. Wt: 348.5 g/mol
InChI Key: DTKJQBNONLDEDZ-UHFFFAOYSA-N
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Description

2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carbon disulfide, followed by cyclization with chlorinating agents such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of 2-(5-Amino-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole.

    Substitution of Trichloromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole: Lacks the trichloromethyl group.

    2-(5-Nitro-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a trichloromethyl group.

Uniqueness

2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of both the nitro group and the trichloromethyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

93641-32-8

Molecular Formula

C11H4Cl3N3O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-(5-nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H4Cl3N3O4/c12-11(13,14)10-16-15-9(21-10)8-4-5-3-6(17(18)19)1-2-7(5)20-8/h1-4H

InChI Key

DTKJQBNONLDEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C3=NN=C(O3)C(Cl)(Cl)Cl

Origin of Product

United States

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